5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one
Overview
Description
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or signaling pathways in cells. For example, it has been reported that the compound can inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical And Physiological Effects
Several studies have reported the biochemical and physiological effects of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which suggests its potential use as an anticancer agent. It has also been reported to exhibit anti-inflammatory and antimicrobial activities, which could make it useful for the treatment of inflammatory and infectious diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one in lab experiments is its relatively simple synthesis method. The compound can be obtained in good yields using the reported method, which makes it easily accessible for researchers. However, one limitation of using the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one. One potential area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential use as an inhibitor of other enzymes or signaling pathways in cells. Additionally, the compound's potential use as an anticancer agent could be further explored, particularly in combination with other drugs or therapies. Finally, the compound's pharmacokinetics and toxicity profile could be investigated to determine its suitability for use in humans.
Conclusion:
In conclusion, 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is a chemical compound that has potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. However, further research is needed to fully understand its mechanism of action and to determine its suitability for use in humans.
Scientific Research Applications
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as an inhibitor of protein kinase CK2, which is a key regulator of cell growth and proliferation.
properties
IUPAC Name |
5-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-6-3-5-7(8(11)9(6)16-2)10(14)13-4-12-5/h3-4H,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLIOBGIKOXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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